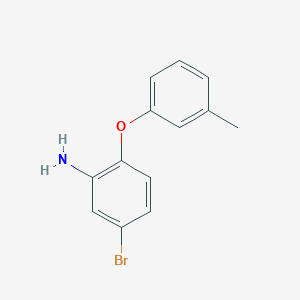

![molecular formula C7H8BNO2 B3173563 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947165-27-7](/img/structure/B3173563.png)

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Vue d'ensemble

Description

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound that has been studied for its potential applications in various fields . It has been used as a component in the synthesis of injectable hydrogels for the treatment of incompressible bleeding .

Synthesis Analysis

The synthesis of this compound involves the use of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol (ABO) conjugated with hyaluronic acid (HA-ABO) and DA-grafted alginate (Alg-DA) as the backbone components of a hydrogel . The excellent adhesion properties and self-healing properties of these materials have been highlighted in the research .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom, which contributes to its unique properties . The InChI code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 185.42 . It is recommended to be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Antimycobacterial Research

7-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has shown promise in antimycobacterial research. It has been used in synthesizing novel compounds for inhibiting the growth of mycobacteria, including multidrug-resistant clinical isolates. These compounds have demonstrated selective antimycobacterial activity, suggesting potential use in tuberculosis treatment (Šlechta et al., 2023).

Fluorescent Labeling in High-Performance Liquid Chromatography

This chemical has been utilized in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. When derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, amino acids like proline and hydroxyproline can be effectively separated and detected at very low concentrations (Watanabe & Imai, 1981).

Synthesis of Pharmacophores

This compound plays a role in the synthesis of pharmacophores, which are parts of a molecular structure responsible for a drug's biological activity. It has been involved in reactions yielding compounds with important pharmacophoric features, potentially contributing to medicinal chemistry applications (Li et al., 2019).

Detection of Antibiotics and Explosives

This compound has been incorporated into the structure of a metal-organic framework (MOF) which acts as a chemosensor. The MOF exhibits high selectivity and sensitivity for detecting certain antibiotics and explosives, indicating its potential in environmental monitoring and safety applications (Han et al., 2017).

Synthesis of o-Aminobenzoates

In organic chemistry, it has been used in the palladium/copper-catalyzed synthesis of o-aminobenzoates. This method leverages molecular oxygen as the oxidant and has broad applicability for various N-substituted anilines and alcohols (Li et al., 2015).

Role in Tautomeric Equilibrium Studies

It has been a subject of interest in studies exploring tautomeric equilibria, where functionalized 2-formylphenylboronic acids rearrange to form corresponding oxaboroles. Such studies have implications for understanding reaction mechanisms and molecular behavior (Luliński et al., 2007).

Fluorimetric Determination of Secondary Amino Acids

This chemical has been used in fluorimetric methods for determining secondary amino acids, showcasing its utility in analytical chemistry for sensitive and selective detection (Imai & Watanabe, 1981).

Reversible Fluorescence Probing

It is an integral part of a synthesized reversible fluorescent probe used for detecting redox cycles in aqueous solutions and living cells. This application is significant in biological and chemical sensing (Wang et al., 2016).

Inhibitor Discovery in Biochemistry

The compound has been used to discover inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a crucial enzyme in various cellular processes. Such inhibitors have potential therapeutic applications in treating bacterial infections and understanding cellular functions (Zhao et al., 2020).

Selective Metal Ion Sensing

It has been employed in the creation of a selective sensor for metal ions like Hg2+ in aqueous solutions, demonstrating its applicability in environmental monitoring and safety (Ruan et al., 2011).

Orientations Futures

The future directions for the research on 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol could involve its use in the development of new therapeutic agents . The combination of injectable hydrogels with advanced materials and innovative strategies to increase their biocompatibility and tune their degradation profile is suggested .

Mécanisme D'action

Target of Action

Similar compounds have been reported to target phosphodiesterase-4 (pde4) in the context of skin inflammation .

Mode of Action

Similar compounds have been reported to inhibit pde4, reducing the release of certain cytokines that cause pathological changes in skin structure and barrier function, as well as immune dysregulation in conditions like psoriasis and atopic dermatitis .

Biochemical Pathways

Similar compounds have been reported to inhibit the release of tumor necrosis factor-alpha, interleukins (il)-23, il-17, interferon-gamma, il-4, il-5, il-13, and il-22 .

Result of Action

Similar compounds have been reported to reduce intracellular ros levels in human skin fibroblasts, both young (early-passage) and senescent .

Action Environment

Similar compounds have been reported to penetrate the skin locally and inhibit the transcription of certain interleukins induced by specific agents .

Propriétés

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCYPHOOQTYHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC=C2N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246146 | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947165-27-7 | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947165-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

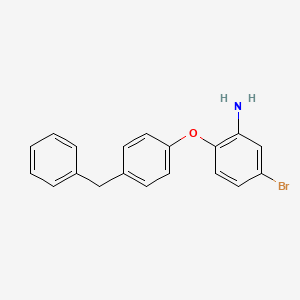

![5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine](/img/structure/B3173485.png)

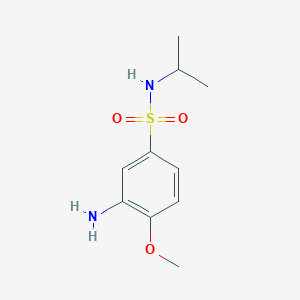

![3-[(Isopentyloxy)methyl]piperidine](/img/structure/B3173498.png)

![2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3173502.png)

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3173512.png)

![3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one](/img/structure/B3173526.png)

![3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxyquinolin-2(1H)-one](/img/structure/B3173530.png)

![8-{[(4-ethylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173536.png)

![8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173539.png)

![7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3173546.png)

![9H-pyrido[2,3-b]indole-6-carboxylic acid](/img/structure/B3173572.png)

![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)